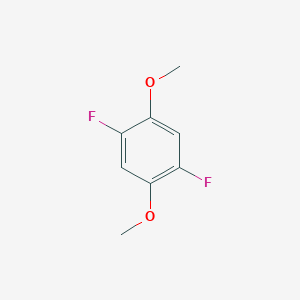

1,4-Difluoro-2,5-dimethoxybenzene

描述

The Significance of Fluorination in Aromatic Systems for Modulating Reactivity and Properties

The introduction of fluorine into aromatic systems is a powerful strategy in medicinal chemistry and materials science for fine-tuning molecular properties. numberanalytics.comresearchgate.net Fluorine, being the most electronegative element, exerts a strong inductive electron-withdrawing effect, which can significantly alter the reactivity of the aromatic ring. numberanalytics.com This generally leads to a decrease in the ring's reactivity towards electrophilic substitution. numberanalytics.com The presence of fluorine can also influence the acidity of nearby protons and the basicity of adjacent functional groups.

Beyond electronic effects, the substitution of hydrogen with fluorine, the smallest of the halogens, can lead to notable changes in the physical properties of a molecule. nih.gov Fluorination of an aromatic system often increases its lipophilicity, which can enhance its ability to cross cell membranes—a crucial factor in drug design. nih.gov Furthermore, the carbon-fluorine bond is exceptionally strong, which can enhance the thermal and metabolic stability of the compound. numberanalytics.comnih.gov This increased stability makes fluorinated aromatics resistant to oxidative degradation. numberanalytics.com The introduction of fluorine atoms can also create new π-orbitals that conjugate with the aromatic ring, which in some cases can enhance the thermal stability of polymers that contain these structures. nih.govacs.org

Contextualizing 1,4-Difluoro-2,5-dimethoxybenzene within the Landscape of Aryl Halides and Ethers

This compound belongs to two important classes of organic compounds: aryl halides and aryl ethers. Aryl halides are compounds in which a halogen atom is directly bonded to an aromatic ring. soka.ac.jp The carbon-halogen bonds in aryl halides are significantly stronger than those in alkyl halides, making them generally less reactive towards nucleophilic substitution reactions under standard conditions. libretexts.org However, this reactivity can be enhanced by the presence of electron-withdrawing groups on the aromatic ring. libretexts.org Aryl halides are pivotal intermediates in a vast array of synthetic transformations, including cross-coupling reactions that form new carbon-carbon and carbon-heteroatom bonds. organic-chemistry.org

Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups. numberanalytics.com Aryl ethers, specifically, have at least one aromatic group attached to the ether oxygen. fiveable.me The ether linkage influences the compound's solubility and is relatively stable, though it can be cleaved under strongly acidic conditions. numberanalytics.com In the case of this compound, the molecule possesses two fluorine atoms, classifying it as an aryl dihalide, and two methoxy (B1213986) groups, making it a dialkoxybenzene, a type of aryl ether. The interplay between the electron-withdrawing fluorine atoms and the electron-donating methoxy groups on the benzene (B151609) ring creates a unique pattern of reactivity, making it a valuable substrate for specific synthetic applications.

Overview of Strategic Applications in Organic Synthesis and Materials Science

This compound has emerged as a versatile precursor in organic synthesis, particularly in the construction of complex polycyclic aromatic systems. acs.org A notable application is its use in iterative, two-directional benzyne-furan Diels-Alder reactions. acs.orgacs.org In these reactions, the fluorine atoms act as leaving groups in the generation of a highly reactive benzyne (B1209423) intermediate, which then undergoes cycloaddition with furans. acs.orgacs.orgresearchgate.net This methodology allows for the synthesis of substituted naphthols and, through a subsequent cycloaddition, highly substituted anthracenols. acs.orgacs.org

The unique substitution pattern of this compound also makes it a valuable starting material for the synthesis of other complex molecules. For example, it has been used in the synthesis of 1,4-bis(phosphino)-2,5-difluoro-3,6-dimethoxybenzenes. sigmaaldrich.com In the realm of materials science, fluorinated aromatic compounds are integral to the development of high-performance polymers, such as certain polyimides, due to the enhanced thermal stability and desirable dielectric properties conferred by fluorine. researchgate.netmdpi.com The ability to use this compound to generate complex, rigid structures like pentiptycenes also points to its potential in the development of materials for sensing applications. researchgate.net

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₈F₂O₂ sigmaaldrich.com |

| Molecular Weight | 174.14 g/mol sigmaaldrich.com |

| Melting Point | 123-125 °C sigmaaldrich.com |

| CAS Number | 199866-90-5 sigmaaldrich.com |

| Appearance | Solid |

| InChI Key | QNQUBUBFPGHXAL-UHFFFAOYSA-N sigmaaldrich.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,4-difluoro-2,5-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O2/c1-11-7-3-6(10)8(12-2)4-5(7)9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNQUBUBFPGHXAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1F)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378878 | |

| Record name | 1,4-Difluoro-2,5-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199866-90-5 | |

| Record name | 1,4-Difluoro-2,5-dimethoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=199866-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Difluoro-2,5-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,4 Difluoro 2,5 Dimethoxybenzene and Its Precursors

Foundational Synthetic Routes to Difluorinated Benzene (B151609) Scaffolds

The creation of difluorinated benzene scaffolds, the core of 1,4-difluoro-2,5-dimethoxybenzene, relies on fundamental organic reactions. These include halogenation and the subsequent introduction of functional groups, as well as the direct introduction of methoxy (B1213986) groups onto fluorinated aromatic rings.

The introduction of fluorine into a benzene ring is a critical first step. Direct fluorination of benzene is often too reactive and difficult to control, leading to multiple fluorinated products. uobabylon.edu.iq Therefore, indirect methods are typically employed. One common strategy involves the halogenation of benzene with chlorine or bromine, which is a more controlled electrophilic aromatic substitution reaction. chemistrysteps.comnumberanalytics.com This process is often catalyzed by a Lewis acid, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), which polarizes the halogen molecule, making it a stronger electrophile. numberanalytics.com

Once a dihalobenzene is formed, subsequent functionalization can lead to the desired difluorinated product. This can involve nucleophilic aromatic substitution (SNAr) reactions, where a halogen is displaced by a fluoride (B91410) ion. However, SNAr reactions on simple aryl halides are generally difficult and require harsh conditions unless the aromatic ring is activated by strongly electron-withdrawing groups. libretexts.org

An alternative to direct fluorination is the use of diazotization-fluorination reactions, such as the Balz-Schiemann reaction. This involves the conversion of an amino group on the benzene ring to a diazonium salt, which is then thermally decomposed in the presence of a fluoride source, like fluoroboric acid (HBF₄), to introduce a fluorine atom.

The introduction of methoxy groups onto a fluorinated aromatic ring is typically achieved through nucleophilic aromatic substitution (SNAr). In this reaction, a fluoride ion on the aromatic ring is displaced by a methoxide (B1231860) nucleophile (CH₃O⁻). The success of this reaction is highly dependent on the electronic nature of the fluorinated ring. The presence of fluorine atoms, which are highly electronegative, activates the ring towards nucleophilic attack. nih.gov

For instance, hexafluorobenzene (B1203771) readily reacts with sodium methoxide to replace one or more fluorine atoms with methoxy groups. nih.gov The reaction of polyfluorobenzenes with nucleophiles like alcoholates has been studied in detail, showing that fluorine is more readily replaced than other halogens like chlorine, bromine, or iodine. nih.gov In some cases, the reaction solvent can also play a role; for example, the oxygen atom of the methoxy group can be contributed by the solvent N,N-dimethylformamide (DMF) during methylation reactions with methyl iodide. nih.gov

The regioselectivity of methoxy group introduction is influenced by the position of the existing fluorine atoms and other substituents on the ring. In many cases, substitution occurs at the para position to an existing fluorine atom. nih.gov

Advanced Synthetic Pathways to this compound

More direct and sophisticated methods have been developed for the synthesis of this compound, offering improved efficiency and selectivity.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nobelprize.orgresearchgate.net These reactions have found widespread application in the synthesis of complex organic molecules, including pharmaceuticals. researchgate.net In the context of synthesizing this compound, a strategy could involve the cross-coupling of a halogenated dimethoxybenzene derivative with a fluorine source.

While direct C-F bond formation via cross-coupling is challenging, advancements have been made. For example, palladium-catalyzed Suzuki-Miyaura cross-coupling is a prominent method for creating C-C bonds and has been used in the synthesis of various pharmaceuticals. researchgate.netmdpi.com The general mechanism involves the oxidative addition of an organic halide to a Pd(0) complex, followed by transmetalation with an organoboron compound and reductive elimination to yield the coupled product. nobelprize.org

| Reaction Name | Coupling Partners | Catalyst System (Typical) | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron compound and Organic halide | Pd(0) complex, Base | Mild conditions, high functional group tolerance. nobelprize.orgmdpi.com |

| Negishi | Organozinc compound and Organic halide | Pd(0) or Pd(II) complex | High functional group tolerance. nobelprize.orgmdpi.com |

| Hiyama | Organosilicon compound and Organic halide | Pd(0) complex, Fluoride source (e.g., TBAF) | Allows introduction of a wide range of functional groups. nih.gov |

Nucleophilic aromatic substitution (SNAr) is a direct method for introducing fluorine into an aromatic ring. This reaction is particularly effective when the aromatic ring is substituted with electron-withdrawing groups, which stabilize the intermediate Meisenheimer complex. libretexts.orglibretexts.org The mechanism involves the addition of a nucleophile to the aromatic ring, followed by the elimination of a leaving group. libretexts.org

For the synthesis of this compound, a potential SNAr strategy would involve starting with a dimethoxybenzene derivative bearing good leaving groups (e.g., nitro or chloro groups) and reacting it with a fluoride source. For instance, the replacement of chloro or nitro groups with fluorine has been demonstrated in aromatic systems. acs.org The presence of methoxy groups on the ring can influence the reactivity and regioselectivity of the SNAr reaction.

A practical procedure for nucleophilic aromatic substitution of aryl fluorides and chlorides with dimethylamine (B145610) has been developed using a hydroxide-assisted thermal decomposition of N,N-dimethylformamide (DMF), which can be tolerant of various functional groups. nih.gov

The synthesis of this compound can also be achieved through a multi-step sequence starting from simple and commercially available precursors. One documented approach utilizes this compound itself as a precursor for iterative two-directional benzyne-furan Diels-Alder reactions. acs.org This highlights its utility as a building block for more complex structures.

Synthesis of Key Intermediates and Related Analogs

The synthesis of compounds related to this compound often requires the construction of a core dimethoxybenzene structure, which is then further functionalized. The following sections detail the preparation of key intermediates and analogs that serve as foundational molecules for more complex structures.

Preparation of 1,4-Dibromo-2,5-dimethoxybenzene (B1296824) as a Synthetic Precursor

1,4-Dibromo-2,5-dimethoxybenzene is a crucial intermediate for the synthesis of various organic materials, including those used as molecular switches and transistors. tcichemicals.comnih.gov Its preparation typically starts from 1,4-dimethoxybenzene (B90301), which undergoes electrophilic aromatic substitution.

The direct bromination of 1,4-dimethoxybenzene is a common method. This can be achieved using various brominating agents. One approach involves the use of hydrogen peroxide and ammonium (B1175870) bromide in a glacial acetic acid solvent. nih.gov Another method utilizes Oxone® and sodium bromide in an aqueous solvent. nih.gov The reaction introduces two bromine atoms onto the electron-rich benzene ring, directed by the activating methoxy groups to the positions ortho to them.

Following the reaction, the product, 1,4-dibromo-2,5-dimethoxybenzene, can be isolated and purified. Single crystals of the compound have been obtained by slow evaporation from a methanolic solution, yielding a white crystalline solid. tcichemicals.comnih.gov The identity and purity of the compound are typically confirmed through analytical techniques such as Gas Chromatography (GC) and melting point analysis. mnstate.edu

Table 1: Physical and Analytical Data for 1,4-Dibromo-2,5-dimethoxybenzene

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₈Br₂O₂ | mnstate.edu |

| Molecular Weight | 295.94 g/mol | tcichemicals.com |

| Appearance | White crystals or powder | mnstate.edu |

| Melting Point | 141.0-147.0 °C | mnstate.edu |

| Assay (GC) | ≥98.0% | mnstate.edu |

| Crystal System | Monoclinic | nih.gov |

This dibrominated compound serves as a versatile precursor, where the bromine atoms can be replaced or used in cross-coupling reactions to introduce a variety of other functional groups, paving the way for the synthesis of more complex derivatives.

Synthesis of Phosphine-Substituted Dimethoxybenzene Derivatives

Phosphine-substituted dimethoxybenzene derivatives are a class of compounds often explored as ligands in catalysis. The synthesis of these arylphosphines can be accomplished through several established methods for C–P bond formation. nih.govbeilstein-journals.org

A primary and widely used approach is the reaction of an organometallic derivative of dimethoxybenzene with a halophosphine. nih.gov This typically involves the following steps:

Lithiation: A dihalo-dimethoxybenzene, such as 1,4-dibromo-2,5-dimethoxybenzene, is treated with a strong organolithium reagent like n-butyllithium. This results in a lithium-halogen exchange, creating a highly reactive lithiated dimethoxybenzene intermediate.

Phosphinylation: The lithiated species is then reacted with a chlorophosphine, for example, chlorodiphenylstine, to form the C-P bond. nih.gov

An alternative to starting with a halogenated benzene is to use a dimethoxybenzene derivative that can be directly metallated. The resulting organometallic compound, either an organolithium or a Grignard reagent, can then react with a phosphorus halide. nih.gov For instance, tris(2,4,6-trimethoxyphenyl)phosphine (B1208668) (TTMPP) has been synthesized and is noted for its high nucleophilicity, enabling its use as a Lewis base catalyst. rsc.org

The synthesis of these phosphine (B1218219) ligands can be sensitive, as phosphines are prone to oxidation. nih.gov To circumvent this, the reaction is often carried out under an inert atmosphere. In some cases, the resulting phosphine is protected as a more stable phosphine-borane complex, which can be deprotected later. nih.govnih.gov

Table 2: General Methods for Arylphosphine Synthesis

| Method | Description | Key Reagents |

|---|---|---|

| Organometallic Route | Reaction of an organometallic reagent (Grignard or organolithium) with a halophosphine. | R-MgX or R-Li, PCl₃, R'PCl₂, R'₂PCl |

| Nucleophilic Substitution | Reaction of a metal phosphide (B1233454) with an aryl halide. | M-PR₂, Ar-X |

| Hydrophosphination | Addition of a P-H bond across an unsaturated C-C bond of a vinyl-dimethoxybenzene derivative. | R₂PH, Catalyst (metal or base) |

These synthetic strategies provide access to a range of phosphine-substituted dimethoxybenzene derivatives, whose electronic and steric properties can be tuned by changing the substituents on both the benzene ring and the phosphorus atom.

Derivatization to Form 1,4-Di(2-butoxycarbonyl-trans-vinyl)-2,5-dimethoxybenzene

The synthesis of 1,4-di(2-butoxycarbonyl-trans-vinyl)-2,5-dimethoxybenzene showcases the use of modern cross-coupling reactions to create complex molecules with specific geometries. This compound is prepared via the Heck reaction, a palladium-catalyzed method for forming C-C bonds between an unsaturated halide and an alkene. nih.govresearchgate.net

In a typical procedure, 2,5-diiodo-1,4-dimethoxybenzene is reacted with two equivalents of n-butyl acrylate. nih.govresearchgate.net The choice of an iodine-substituted benzene derivative is crucial as iodides are more reactive in the oxidative addition step of the Heck catalytic cycle compared to bromides or chlorides.

The reaction is carried out under specific conditions to ensure high yield and stereoselectivity:

Catalyst: A palladium(0) catalyst, such as bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂), is used to facilitate the reaction. nih.govresearchgate.net

Ligand: A phosphite (B83602) ligand, like triphenyl phosphite, is often added to stabilize the palladium catalyst. nih.gov

Base: An amine base, typically triethylamine (B128534) (TEA), is required to neutralize the hydrogen halide formed during the reaction. nih.gov

Solvent and Conditions: The reaction is performed in a solvent like dioxane under an inert nitrogen atmosphere and heated, for instance, at 100 °C for 20 hours under solvothermal conditions. nih.gov

This method has been reported to produce the desired trans isomer in high yield (94%). nih.govresearchgate.net The trans configuration of the double bonds is confirmed by spectroscopic analysis, specifically by the large coupling constant (around 16 Hz) between the vinylic protons in the ¹H-NMR spectrum. nih.gov

Table 3: Reaction Conditions for the Synthesis of 1,4-Di(2-butoxycarbonyl-trans-vinyl)-2,5-dimethoxybenzene

| Component | Specific Reagent/Condition | Purpose | Reference |

|---|---|---|---|

| Aryl Halide | 2,5-Diiodo-1,4-dimethoxybenzene | Substrate | nih.gov |

| Alkene | n-Butyl acrylate | Coupling Partner | nih.govresearchgate.net |

| Catalyst | Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) | C-C Bond Formation | nih.govresearchgate.net |

| Ligand | Triphenyl phosphite | Catalyst Stabilization | nih.gov |

| Base | Triethylamine (TEA) | Acid Scavenger | nih.gov |

| Solvent | Dioxane | Reaction Medium | nih.gov |

| Temperature | 100 °C | To Drive Reaction | nih.gov |

| Yield | 94% | nih.govresearchgate.net |

This synthetic pathway exemplifies how precursor molecules like dihalo-dimethoxybenzenes can be elaborated into more complex structures with defined stereochemistry and functionality, suitable for applications in materials science.

Reaction Mechanisms and Chemical Transformations Involving 1,4 Difluoro 2,5 Dimethoxybenzene

Benzyne (B1209423) Chemistry and Cycloaddition Reactions

1,4-Difluoro-2,5-dimethoxybenzene serves as a valuable precursor in the field of benzyne chemistry, facilitating the construction of complex polycyclic aromatic compounds through sequential cycloaddition reactions. acs.orgnih.govacs.org Its structure allows for the regioselective generation of a benzyne intermediate, which can then undergo transformations such as the Diels-Alder reaction. acs.orgresearchgate.net This methodology has been effectively used in iterative, two-directional cycloadditions to build highly substituted aromatic systems. acs.orgnih.govacs.org

This compound is an effective precursor for generating 4-fluoro-3,6-dimethoxybenzyne. researchgate.net The process is typically initiated by treatment with a strong base, such as n-butyllithium, in an appropriate solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C). acs.org The organolithium reagent selectively removes a proton from one of the positions adjacent to a fluorine atom, followed by the elimination of lithium fluoride (B91410) to generate the reactive benzyne intermediate. acs.orgacs.org This particular difluoride is considered a useful reagent due to its lower molecular weight compared to tetrabromide precursors and its capacity for use in sequential double Diels-Alder reactions. acs.orgacs.org

The generation of the benzyne, specifically 4-fluoro-3,6-dimethoxybenzyne, sets the stage for subsequent cycloaddition reactions. researchgate.net This intermediate is not isolated but is trapped in situ by a suitable diene, such as a furan (B31954) derivative. acs.org

A significant application of this compound is its use in iterative double benzyne-furan Diels-Alder reactions. acs.orgnih.govsigmaaldrich.com This strategy allows for the stepwise construction of complex aromatic scaffolds from a single, relatively simple starting material. acs.org The process involves a first benzyne generation and cycloaddition, followed by modification of the resulting product, and then a second benzyne generation and cycloaddition to build a more elaborate molecular architecture. acs.orgresearchgate.net

The initial step in the iterative sequence involves the [4+2] Diels-Alder cycloaddition reaction between the in situ generated 4-fluoro-3,6-dimethoxybenzyne and a furan. acs.orgresearchgate.net This reaction produces substituted oxabenzonorbornadienes as the primary cycloadducts. acs.orgnih.gov For instance, the reaction of the benzyne with furan itself yields the corresponding oxabenzonorbornadiene in good yield. acs.org The reaction has been successfully extended to a variety of 2- and 3-substituted furans, demonstrating the versatility of this method for creating a range of substituted intermediates. acs.org

Table 1: Synthesis of Substituted Oxabenzonorbornadienes

| Furan Reactant | Product (Oxabenzonorbornadiene) | Yield (%) |

|---|---|---|

| Furan | 11a | 80% |

| 2-Methylfuran | 11b | 76% |

| 2-Butylfuran | 11c | 71% |

| 2-Bromofuran | 11d | 45% |

| 2-(tert-Butyldimethylsilyloxymethyl)furan | 11e | 66% |

| 3-Methylfuran | 15a | 65% |

| 3-Bromofuran | 15b | 55% |

Data sourced from a study on iterative double benzyne-furan Diels-Alder reactions. acs.org

The oxabenzonorbornadiene cycloadducts synthesized in the first step can be readily converted to more stable aromatic compounds. acs.org Treatment with a strong acid, such as 6 M hydrochloric acid, catalyzes the ring-opening of the oxabridged structure, leading to the formation of substituted naphthol derivatives. acs.orgnih.gov This rearomatization step is often efficient and can produce the naphthol as the sole product in high yield. acs.org For example, the cycloadduct derived from furan is aromatized to 7-Fluoro-5,8-dimethoxy-1-naphthol with an 86% yield. acs.orgresearchgate.net

The mechanism of this ring-opening is believed to involve the protonation of the ether oxygen, followed by cleavage of a carbon-oxygen bond to form a carbocation intermediate, which then rearranges to the stable naphthol structure. nih.gov In cases where the furan is unsymmetrically substituted, this acid-catalyzed rearrangement can lead to mixtures of regioisomeric naphthols. acs.org

Table 2: Acid-Catalyzed Aromatization to Naphthols

| Cycloadduct Reactant | Naphthol Product(s) | Total Yield (%) | Product Ratio |

|---|---|---|---|

| 11a | 13a | 86% | Only product |

| 11b | 12b and 13b | 95% | 1:1 |

| 11c | 12c and 13c | 95% | 1:1 |

| 11d | 12d and 13d | 95% | 1:0 |

| 11e | 12e and 13e | 90% | 1:1 |

Data sourced from a study on iterative double benzyne-furan Diels-Alder reactions. acs.org

The naphthol derivatives produced from the first cycloaddition and rearrangement sequence can serve as substrates for a second benzyne-furan Diels-Alder reaction. acs.orgresearchgate.net By treating the substituted naphthol with n-butyllithium, a second benzyne intermediate is generated from the remaining fluoro-methoxy-substituted ring. This new benzyne can then be trapped with another furan molecule. acs.org The resulting Diels-Alder adduct, an oxa-bridged dihydroanthracene derivative, subsequently undergoes an acid-catalyzed isomerization to yield highly substituted anthracenols. acs.orgnih.govresearchgate.net This iterative, two-directional approach provides a powerful tool for synthesizing complex, polyfunctional anthraquinone (B42736) precursors. acs.org The regioselectivity of the second cycloaddition and subsequent rearomatization can be low, sometimes resulting in mixtures of anthracenol products, unless the substitution pattern allows for only one possible outcome. acs.org

Table of Compounds

| Compound Name |

|---|

| This compound |

| 1,4-diarylpentiptycenes |

| 2-(tert-Butyldimethylsilyloxymethyl)furan |

| 2-Bromofuran |

| 2-Butylfuran |

| 2-Methylfuran |

| 3-Bromofuran |

| 3-Methylfuran |

| 4-fluoro-3,6-dimethoxybenzyne |

| 7-Fluoro-5,8-dimethoxy-1-naphthol |

| Anthracenols |

| Anthracene |

| Furan |

| N-butyllithium |

| Naphthol derivatives |

| Oxabenzonorbornadienes |

| Pentiptycenes |

Iterative Double Benzyne-Furan Diels-Alder Reactions

Reactivity in Electrophilic Aromatic Substitution (EAS) and Nucleophilic Pathways

The reactivity of the aromatic ring in this compound is a nuanced balance between the activating effects of the methoxy (B1213986) groups and the deactivating, yet directing, influence of the fluorine atoms.

The two methoxy groups in this compound are strong activating groups in electrophilic aromatic substitution (EAS) due to their ability to donate electron density to the benzene (B151609) ring through resonance. This enhanced electron density generally makes the aromatic ring more susceptible to attack by electrophiles. researchgate.net Conversely, the fluorine atoms are deactivating in EAS because of their high electronegativity, which withdraws electron density from the ring inductively.

However, the fluorine atoms play a crucial role in directing reactions toward nucleophilic pathways. They can act as leaving groups in nucleophilic aromatic substitution (SNAr) type reactions, particularly when the ring is sufficiently activated towards such pathways. For instance, the fluorine atoms are instrumental in the formation of benzyne intermediates, a key step in certain cycloaddition reactions. researchgate.netresearchgate.net This dual influence allows this compound to be a versatile precursor in the synthesis of complex molecules. For example, it is used in the iterative, two-directional benzyne-furan Diels-Alder reactions. researchgate.netresearchgate.net The initial step involves the generation of a 4-fluoro-3,6-dimethoxybenzyne intermediate from this compound. researchgate.net

A notable transformation of this compound is its ability to undergo dialkylation. Research has shown that at low temperatures, the reaction of this compound with two equivalents of lithium diisopropylamide (LDA) leads to the formation of organodilithio intermediates. researchgate.net These intermediates can then be quenched with electrophiles, such as chlorophosphines (ClPR2), to yield dialkylated products like 1,4-bis(diorganophosphino)-2,5-difluoro-3,6-dimethoxybenzenes. researchgate.net This process highlights a pathway where the fluorine and methoxy groups direct the site of metalation, facilitating the introduction of two new substituents onto the aromatic ring.

The reaction proceeds through a stepwise mechanism where the strong base, LDA, abstracts protons from the aromatic ring at the positions ortho to the methoxy groups and meta to the fluorine atoms. This regioselectivity is a consequence of the combined directing effects of the substituents. The resulting dilithiated species is a powerful nucleophile that readily reacts with suitable electrophiles to achieve dialkylation.

Oxidation and Redox Properties of this compound and its Derivatives

The redox behavior of this compound and its derivatives is a key aspect of their chemistry, with implications for materials science and synthetic applications.

This compound (FMB) exhibits redox activity, as demonstrated in electrochemical studies. For instance, its redox reaction has been observed on a passivated copper electrode, indicating that the passivated surface remains sufficiently conductive for the electron transfer process to occur. researchgate.net In some contexts, the oxidation of FMB is noted to occur at a potential of around 3.0 V. researchgate.net The electrochemical behavior of fluorinated compounds can be complex, with the chemical structure of the molecule significantly influencing the film growth process and the resulting properties of the material during electrografting.

The general mechanism for the electrochemical oxidation of hydroquinone (B1673460) derivatives, which are structurally related to the demethylated form of this compound, often involves a reversible two-electron redox process that forms a quinone. researchgate.net This process can be coupled with proton transfer, especially in the presence of acids or bases.

While specific theoretical calculations for the oxidation potential of this compound are not extensively detailed in the provided search results, the principles of substituent effects on the redox properties of aromatic compounds are well-established and can be inferred. The electron-donating methoxy groups are expected to lower the oxidation potential, making the compound easier to oxidize compared to unsubstituted benzene. Conversely, the electron-withdrawing fluorine atoms would increase the oxidation potential.

Computational studies on a wide range of quinones, which are the oxidized forms of hydroquinones, have revealed a non-linear correlation between their one-electron and two-electron/two-proton reduction potentials. researchgate.net Such theoretical investigations, often employing density functional theory (DFT), are crucial for understanding the relationship between the structure of these molecules and their redox properties. These calculations can predict how different substituents will modulate the electron distribution and energy levels of the frontier molecular orbitals (HOMO and LUMO), which in turn govern the oxidation and reduction potentials. For instance, theoretical calculations have been used to support experimental findings on the reactivity of related phosphine-substituted hydroquinones. researchgate.net

Upon one-electron oxidation, this compound would form a radical cation. The stability of this intermediate is expected to be low, rendering it highly reactive. In related systems, the acid-catalyzed ring-opening of Diels-Alder adducts derived from this compound proceeds through unstable cation intermediates. researchgate.net This suggests that the radical cation of this compound would readily undergo subsequent reactions.

One significant reaction pathway for this compound involves its use as a 1,4-benzadiyne equivalent. researchgate.net This transformation implies the formation of highly reactive aryne intermediates, which are not radical cations but are derived from the parent molecule through elimination reactions. The generation of these arynes from this compound underscores the inherent reactivity of the molecule and its propensity to form transient, unstable species that can be trapped by various reagents to synthesize more complex structures. researchgate.netresearchgate.net

Applications in Advanced Materials Science

Polymer Chemistry and Organic Semiconductors

In the realm of polymer science, 1,4-difluoro-2,5-dimethoxybenzene is not typically used as a simple repeating monomer in a long polymer chain. Instead, its significance lies in its ability to act as a precursor to highly functionalized, complex molecules that can then be used to build sophisticated materials.

Utilization as a Monomer for Polymer Synthesis

This compound serves as a novel precursor for generating benzyne (B1209423), a highly reactive intermediate. researchgate.netnih.gov This is achieved through dehydrohalogenation. The resulting benzyne can then undergo cycloaddition reactions, such as the Diels-Alder reaction, with various compounds. researchgate.net

One notable application is in iterative, two-directional benzyne-furan Diels-Alder reactions. researchgate.netnih.gov In this process, this compound is treated with a strong base like n-butyllithium to generate 4-fluoro-3,6-dimethoxybenzyne. This benzyne intermediate then reacts with a furan (B31954) derivative to form a substituted oxabenzonorbornadiene. researchgate.net This initial product can be further transformed into more complex structures, demonstrating the role of this compound as a foundational unit for building larger, multi-ring systems. researchgate.netnih.gov

Table 1: Synthetic Applications of this compound as a Precursor

| Precursor | Reaction Type | Intermediate | Product(s) | Reference(s) |

|---|---|---|---|---|

| This compound | Diels-Alder | 4-Fluoro-3,6-dimethoxybenzyne | Substituted Oxabenzonorbornadienes, Naphthols, Anthracenols | researchgate.net, nih.gov |

Integration into Polyurethane Resins

Based on currently available scientific literature, there is no direct evidence to suggest the integration of this compound into polyurethane resins. The synthesis of polyurethanes typically involves the reaction of diisocyanates with polyols, and the specific structure of this compound does not lend itself to this type of polymerization without significant modification.

Development of Organic Semiconductor Materials

While this compound is not itself a primary organic semiconductor, it serves as a valuable reagent in the synthesis of molecules investigated for such applications. sigmaaldrich.comsigmaaldrich.comchemicalbook.com The design of high-performance organic semiconductors for applications like Organic Field-Effect Transistors (OFETs) relies on the precise tuning of molecular structures to control charge transport properties. frontiersin.org

The fluorination of aromatic systems is a known strategy to modulate the electronic properties and molecular packing of organic semiconductors. The presence of fluorine atoms in the this compound backbone makes it an attractive starting material for creating more complex, fluorinated aromatic structures that could be explored for their semiconductor properties. Its role as a precursor in Diels-Alder reactions allows for the construction of larger, conjugated systems that are essential for efficient charge transport. researchgate.net

Role in the Synthesis of Functional Polymers and Coatings

The utility of this compound as a benzyne precursor is key to its role in synthesizing functional polymers and materials that could be used in advanced coatings. researchgate.net Through iterative Diels-Alder reactions, it is possible to synthesize highly substituted and complex aromatic structures like naphthols and anthracenols. researchgate.netnih.gov

Furthermore, derivatives such as 1,4-difluoro-2,5-diarylbenzenes can be used to create 1,4-diarylpentiptycenes. These rigid, three-dimensional structures have shown fluorescence that is quenched in the presence of nitroaromatic compounds, suggesting potential applications in fluorescent sensors for detecting explosives. researchgate.net Such sensor technology could be incorporated into specialized coatings or materials.

Redox Shuttle Additives for Energy Storage Devices

Overcharge is a critical safety concern for lithium-ion batteries, potentially leading to electrolyte decomposition, thermal runaway, and catastrophic failure. Redox shuttles are chemical additives designed to prevent overcharging by providing an internal electrochemical shunt at a specific voltage. psu.edu While this compound itself is the parent molecule, its derivatives have been extensively studied for this purpose.

Investigation as an Overcharge Protection Additive in Lithium-Ion Batteries

The core structure of 1,4-dimethoxybenzene (B90301) is central to a class of promising redox shuttle molecules. researchgate.net When a battery reaches an overcharge state, the redox shuttle molecule is oxidized at the cathode surface at a potential slightly above the cathode's normal operating voltage. This oxidized species then travels to the anode, where it is reduced back to its original state. This process effectively shuttles charge and dissipates the excess energy, preventing the cell voltage from rising to dangerous levels. psu.edu

Derivatives of 1,4-dimethoxybenzene, such as 1,4-bis(trimethylsilyl)-2,5-dimethoxybenzene (BTMSDB) and 1,4-di-tert-butyl-2,5-dimethoxybenzene (B1295392) (DDB), have been shown to provide excellent overcharge protection for lithium-ion batteries. osti.govrsc.org The stability of the resulting radical cation after oxidation is a crucial factor for the long-term effectiveness of the shuttle. researchgate.net

The introduction of fluorine atoms, as seen in the parent compound this compound, is a known strategy to increase the redox potential of these shuttles. psu.edu For example, an asymmetric derivative of DDB containing a trifluoroethoxy group showed a significantly higher oxidation potential compared to its non-fluorinated counterpart. psu.edu This tunability is essential for designing shuttles that are compatible with newer, high-voltage cathode materials. Research into these derivatives provides mechanistic insight into the factors that control the long-term efficiency of overcharge protection in lithium-ion batteries. researchgate.netrsc.org

Table 2: Properties of Dimethoxybenzene-Based Redox Shuttle Additives

| Compound | Abbreviation | Key Feature | Application | Reference(s) |

|---|---|---|---|---|

| 1,4-bis(trimethylsilyl)-2,5-dimethoxybenzene | BTMSDB | Provides steric protection to the radical cation | Overcharge protection in Li-ion batteries | osti.gov, researchgate.net, rsc.org |

| 1,4-di-tert-butyl-2,5-dimethoxybenzene | DDB | Benchmark redox shuttle molecule | Overcharge protection in Li-ion batteries | psu.edu |

Advancements in Materials Science: The Role of this compound

The chemical compound this compound is emerging as a significant molecule in the field of advanced materials science. Its unique electrochemical properties, largely attributable to its specific molecular structure, have made it a focal point of research, particularly in the development of safer and more efficient energy storage solutions.

The primary application of this compound and its derivatives in advanced materials science lies in their function as redox shuttle additives in lithium-ion batteries. These shuttles provide a crucial safety mechanism by preventing overcharging, a common cause of battery degradation and failure.

Mechanistic Studies of Redox Shuttle Behavior in Electrolytes

The core function of a redox shuttle in a lithium-ion battery is to transport charge between the electrodes once the battery has reached its full capacity, thereby dissipating excess energy and preventing a dangerous rise in cell voltage. The mechanism involves the reversible oxidation and reduction of the shuttle molecule at the cathode and anode, respectively.

When a battery is overcharged, the redox shuttle molecule is oxidized at the positive electrode, forming a radical cation. This cation then diffuses to the negative electrode where it is reduced back to its original state. This process effectively creates an internal short circuit that diverts the overcharge current, maintaining the cell voltage at a safe level. The efficiency and stability of this process are paramount for the long-term performance of the battery.

Research into the behavior of dimethoxybenzene-based redox shuttles has provided valuable insights into this mechanism. Studies have shown that the diffusion of the redox shuttle molecule and its radical cation within the electrolyte is a key factor governing the overcharge protection capability. The linear relationship observed between the anodic peak current and the square root of the sweep rate in cyclic voltammetry studies suggests a diffusion-controlled redox process.

Impact of Substituents on Oxidation Potential and Performance

The oxidation potential of the redox shuttle is a critical parameter, as it must be slightly higher than the normal operating voltage of the cathode material. The introduction of substituents onto the benzene (B151609) ring of the dimethoxybenzene core allows for the fine-tuning of this oxidation potential.

Fluorine atoms, being highly electronegative, act as electron-withdrawing groups. When substituted onto the dimethoxybenzene ring, they decrease the electron density of the aromatic system. This reduction in electron density leads to a lower energy level of the Highest Occupied Molecular Orbital (HOMO), which in turn increases the oxidation potential of the molecule. This principle allows for the design of redox shuttles with tailored oxidation potentials suitable for different cathode chemistries.

| Compound/Substituent | Effect on Oxidation Potential | Reference |

| Electron-withdrawing groups (e.g., Fluorine) | Increase | sigmaaldrich.com |

| Electron-donating groups (e.g., Methoxy) | Decrease | sigmaaldrich.com |

Fluorescent Sensors and Photonic Materials

While the electrochemical applications of this compound are well-documented, its use in fluorescent sensors and photonic materials is not as established in the current scientific literature.

Application in Fluorescent Sensors for Vapor Detection

There is currently limited specific information available in peer-reviewed literature detailing the application of this compound as a primary component in fluorescent sensors for vapor detection.

Incorporation into Photonic Devices with Specific Optical Properties

Applications in Pharmaceutical and Medicinal Chemistry Research

Scaffold for the Synthesis of Bioactive Compounds

The difluorodimethoxybenzene core serves as a fundamental scaffold, or molecular framework, upon which more complex, biologically active molecules can be constructed. Its utility spans the creation of intermediates for established pharmaceuticals and the exploration of new treatments for challenging diseases.

1,4-Difluoro-2,5-dimethoxybenzene is a key intermediate in multi-step synthetic pathways aimed at producing a wide array of pharmaceutical compounds. Its chemical reactivity allows for the introduction of various other functional groups, leading to the construction of more elaborate molecular architectures. The compound is utilized in reactions such as iterative two-directional benzyne-furan Diels-Alder reactions to create substituted oxabenzonorbornadienes, which can then be converted to substituted naphthol derivatives and highly substituted anthracenols. nih.gov This highlights its role as a foundational element in the synthesis of diverse and complex chemical entities with potential therapeutic applications.

The development of treatments for neurological disorders represents a significant challenge in modern medicine. nih.gov Research has shown that analogs of hallucinogenic phenylalkylamines, which feature a dimethoxybenzene structure, can be potent tools for studying the central nervous system. For instance, tetrahydrobenzodifuran analogs, which act as conformationally restricted bioisosteres of the methoxy (B1213986) groups found in certain psychoactive phenylalkylamines, have been synthesized and evaluated for their interaction with serotonin (B10506) receptors. nih.gov One such derivative, 1-(8-bromo-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran-4-yl)-2-aminopropane, demonstrated extremely high potency, suggesting that the rigidified dimethoxy-like structure is crucial for its activity. nih.gov This line of research underscores the potential of using scaffolds derived from or related to this compound to develop novel probes and therapeutics for neurological conditions by targeting specific receptor subtypes. nih.gov

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance a molecule's therapeutic properties. nih.govresearchgate.net Fluorine's high electronegativity and small size allow it to modulate a compound's lipophilicity, metabolic stability, and binding affinity to its target protein. benthamscience.comnih.gov The presence of fluorine can block sites of metabolic oxidation, prolonging the drug's duration of action. nih.gov Furthermore, the introduction of fluorine can alter the electronic properties of a molecule, which can lead to stronger interactions with the target receptor and improved selectivity. benthamscience.com In the context of this compound, the two fluorine atoms significantly influence the electronic nature of the benzene (B151609) ring, which can be advantageous in the design of new drugs with enhanced efficacy and a more desirable pharmacokinetic profile. nih.govnih.gov

Synthesis of Specific Pharmaceutical Analogs

Beyond its general use as a scaffold, this compound is instrumental in the synthesis of specific classes of pharmaceutical analogs that target particular diseases.

While direct synthesis of 5,6-dihydroxytryptamine (B1219781) derivatives from this compound is not explicitly detailed in the provided search results, the analogous structures of dimethoxyphenylalkylamines are central to research on hallucinogens and serotonin receptor ligands. nih.gov The synthesis of potent phenylalkylamine derivatives with rigidified methoxy groups highlights the importance of the dimethoxybenzene moiety in achieving high affinity for serotonin receptors. nih.gov This research provides a strong rationale for using this compound as a starting material to create fluorinated analogs of neuroactive tryptamines, potentially leading to new compounds with altered pharmacological properties for neurological research.

Fibroblast growth factor receptor (FGFR) inhibitors are a promising class of targeted cancer therapies. Research has focused on developing potent and selective FGFR inhibitors, with the dimethoxybenzene scaffold playing a key role. nih.gov In one study, the introduction of a fluorine atom to the dimethoxybenzene ring of an FGFR inhibitor slightly increased its inhibitory activity. nih.gov Further modifications to this fluorinated scaffold led to the development of several potent FGFR1 inhibitors. nih.gov This demonstrates the direct utility of the fluorinated dimethoxybenzene structure in optimizing the efficacy of kinase inhibitors for cancer treatment. nih.gov

Interactive Data Table: FGFR Inhibitor Activity

| Compound | Modification | Enzymatic IC50 (nmol/L) |

| Parent Compound | Dimethoxybenzene | Potent |

| Compound 32 | Addition of Fluorine to Dimethoxybenzene | 0.4 |

| Compound 33 | Change in Imidazole Substituent | Equipotent to Compound 32 |

| Compound 34 | Ethylene Linker Modification | Equipotent to Compound 32 |

| Compound 35 | Ethylene Linker Modification | Equipotent to Compound 32 |

This compound is a cornerstone in the synthesis of advanced pharmaceutical compounds. Its unique combination of fluorine and methoxy functional groups provides a versatile platform for medicinal chemists to design and create novel drugs with improved efficacy, selectivity, and pharmacokinetic properties. From its role as an intermediate in complex syntheses to its direct incorporation into targeted therapies like FGFR inhibitors, this compound continues to be a significant contributor to the advancement of pharmaceutical and medicinal chemistry research.

Pharmacological and Biological Evaluation of Derivatives

The intrinsic value of this compound in medicinal chemistry is primarily realized through its role as a versatile precursor for the synthesis of complex molecular architectures that exhibit a range of biological activities. Research has focused on utilizing this compound as a building block for larger, polycyclic structures, which are then subjected to pharmacological and biological evaluation.

Analysis of Biological Activity and Structure-Activity Relationships

The derivatives of this compound are typically complex molecules, and their biological activities are a function of the entire resulting structure rather than the simple contribution of the initial benzene ring. The structure-activity relationships (SAR) are therefore discussed in the context of the final, larger compounds.

One area of investigation involves the synthesis of C-glycosidic benz[a]anthraquinones. Starting from this compound, multi-step syntheses have yielded complex glycosides. For instance, derivatives have been evaluated as Calcium-Activated Chloride Channel (CaCC) inhibitors. researchgate.net While the parent compound is inactive, the elaborate final products have shown inhibitory activity.

Another significant application of this compound is in the synthesis of angucycline and angucyclinone antibiotics. These polycyclic aromatic compounds are known for their potential as allosteric histidine kinase inhibitors in bacterial two-component systems. The core structure derived from this compound serves as a scaffold upon which various substitutions and further cyclizations are made to modulate biological activity.

Furthermore, derivatives of this compound have been explored as selective estrogen receptor modulators (SERMs). Although direct derivatives were not the primary focus, the synthetic strategies employed to create complex chromane (B1220400) and benzopyran systems, which have been evaluated for their binding affinity to the estrogen receptor (ERα) and their anti-proliferative activity against cancer cell lines like MCF-7, highlight the utility of such foundational scaffolds. researchgate.net

The following table summarizes the biological activities of complex molecules synthesized using this compound as a starting material.

| Derivative Class | Biological Activity | Target/Assay | Key Findings |

| C-Glycosidic Benz[a]anthraquinones | CaCC Inhibition | Calcium-Activated Chloride Channels | Compounds showed inhibitory activity with IC50 values in the micromolar range (4.6-49.7 μM). researchgate.net |

| Angucyclines/Angucyclinones | Antibacterial | Allosteric Histidine Kinase | One derivative showed promising activity against histidine kinase. |

| Chromane Derivatives | Estrogen Receptor Modulation | ERα Binding, MCF-7 cell proliferation | A related derivative, 18d, showed an RBA value of 2.83% for ERα, while 16d had an IC50 of 4.52 ± 2.47 μM against MCF-7 cells. researchgate.net |

Influence on Biological Targets (e.g., Enzymes, Receptors)

The derivatives synthesized from this compound have been shown to interact with various biological targets, primarily enzymes and receptors, leading to their observed pharmacological effects.

Enzymes: A key enzymatic target for angucyclinone derivatives is histidine kinase , which is part of the two-component signal transduction systems in bacteria. Inhibition of this enzyme can disrupt essential cellular processes in pathogens, making it a target for novel antibacterial agents. One of the synthesized angucycline derivatives demonstrated inhibitory activity against this enzyme.

Receptors: In the context of cancer research, derivatives have been designed to target the estrogen receptor (ERα) . researchgate.net These selective estrogen receptor modulators (SERMs) can bind to ERα and modulate its activity. For example, certain chromane derivatives have shown binding affinity for ERα and have demonstrated anti-proliferative effects in ER-positive breast cancer cell lines. researchgate.net The interaction with this receptor is crucial for their potential therapeutic application in hormone-dependent cancers.

Ion Channels: As mentioned earlier, complex C-glycosidic benz[a]anthraquinones derived from this compound have been identified as inhibitors of Calcium-Activated Chloride Channels (CaCCs) . researchgate.net These channels are involved in various physiological processes, and their modulation can have therapeutic implications. The synthesized compounds were shown to inhibit CaCCs with moderate potency. researchgate.net

The influence of these derivatives on their respective biological targets is a direct consequence of the complex three-dimensional structures achieved through multi-step synthesis, for which this compound provides a critical starting framework.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a robust method for studying the electronic structure and predicting the reactivity of organic molecules like 1,4-difluoro-2,5-dimethoxybenzene.

Computational studies, often employing DFT, are utilized to predict the oxidation potentials of dimethoxybenzene derivatives. acs.org These calculations help in assessing the suitability of these compounds as catholyte materials in applications like redox flow batteries. acs.org By computing the thermodynamic feasibility (ΔG) of various reactions, such as deprotonation, demethylation, hydrolysis, and dimerization of the radical cations, researchers can understand the degradation pathways. acs.org For instance, in solvents with high proton-solvating ability, degradation via deprotonation is often the most probable mechanism. acs.org Conversely, in solvents like propylene (B89431) carbonate, demethylation might be the more likely degradation reaction. acs.org

The short-lived 1,4-dimethoxybenzene (B90301) radical cation has been generated and studied using resonance Raman spectroscopy, with molecular orbital calculations aiding in the analysis of its structure and bonding. rsc.org

Computational modeling is instrumental in elucidating complex reaction mechanisms involving this compound. For example, this compound serves as a precursor for the generation of 4-fluoro-3,6-dimethoxybenzyne, which can then undergo Diels-Alder reactions. researchgate.netnih.gov DFT calculations can model the formation of such reactive intermediates and the subsequent cycloaddition pathways. researchgate.netnih.gov These models provide a molecular-level understanding of how the substituents on the benzene (B151609) ring influence the reactivity and regioselectivity of these reactions.

In the broader context of dimethoxybenzene derivatives, computational studies have been used to investigate the mechanism of Friedel-Crafts reactions, a fundamental type of electrophilic aromatic substitution. researchgate.netyoutube.com These studies can analyze the role of catalysts, the formation of intermediates like arenium ions, and the factors governing the regioselectivity of the reaction. youtube.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Currently, there is no specific information available from the search results regarding QSAR modeling of this compound.

Computational Insights into Crystal Structures and Interactions

Computational methods, particularly DFT, are valuable for understanding the crystal packing and intermolecular interactions of aromatic compounds. For derivatives of 1,4-dimethoxybenzene, DFT calculations have been used to complement experimental X-ray diffraction data. nih.gov These studies can reveal details about π–π stacking interactions, which are crucial in determining the solid-state properties of these materials. nih.gov For instance, in a related molecule, the intermolecular distance between the central rings in the molecular stacks was found to be 3.451 (1) Å, indicative of π–π interactions. nih.gov

The crystal structure of the related compound 1,4-dibromo-2,5-dimethoxybenzene (B1296824) has been determined, revealing a planar benzene ring with a crystallographic center of inversion. nih.govresearchgate.net Such structural information is foundational for computational modeling of its interactions.

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency

Future research is actively pursuing the development of more efficient and versatile synthetic methods that utilize 1,4-Difluoro-2,5-dimethoxybenzene as a key precursor. A significant area of exploration is its use in generating aryne intermediates for cycloaddition reactions.

One of the most promising applications is its role as a precursor for iterative double benzyne-furan Diels-Alder reactions. researchgate.net In this methodology, the compound serves as a source of 4-fluoro-3,6-dimethoxybenzyne. The initial Diels-Alder reaction with a substituted furan (B31954) yields an oxabenzonorbornadiene derivative. This intermediate can then be converted to a substituted naphthol through an acid-catalyzed ring-opening. A subsequent benzyne-furan Diels-Alder reaction can then be performed to generate highly substituted anthracenols. researchgate.net This iterative, two-directional approach provides a powerful tool for the construction of complex, polycyclic aromatic systems from a relatively simple starting material.

This method has been successfully applied to the gram-scale synthesis of pentiptycenes. researchgate.net The double [4+2] cycloaddition, initiated by treating this compound with n-butyllithium, has yielded these complex structures in moderate yields. researchgate.net The resulting 1,4-diarylpentiptycenes exhibit fluorescence that can be modulated by the aryl residues at the 1 and 4 positions, and this fluorescence is quenched in the presence of nitroaromatic compound vapors, suggesting potential applications in the sensing of explosives. researchgate.net

Further research in this area will likely focus on expanding the scope of the cycloaddition partners, optimizing reaction conditions to improve yields, and exploring the synthesis of even more complex and functionally diverse aromatic architectures.

Development of Advanced Materials with Tunable Properties

The incorporation of fluorine atoms into organic molecules is a well-established strategy for creating advanced materials with desirable properties. The presence of the difluorodimethoxybenzene core in polymers and other materials is an active area of investigation.

While direct studies on polymers derived exclusively from this compound are still emerging, research on its isomer, 1,2-difluoro-4,5-dimethoxybenzene, provides strong indications of its potential. This isomer is used in the development of advanced polymers and coatings where its fluorinated structure enhances chemical resistance and durability. The unique combination of methoxy (B1213986) groups and fluorine atoms allows for tailored interactions within polymer matrices, leading to improved performance characteristics.

The introduction of fluorine can lead to materials with:

Improved Chemical Resistance: Fluorinated polymers are known for their resistance to a wide range of chemicals.

Tunable Electronic Properties: The strong electron-withdrawing nature of fluorine can significantly influence the electronic properties of the material, which is crucial for applications in organic electronics.

Modified Surface Properties: Fluorination can lead to materials with low surface energy, resulting in hydrophobic and oleophobic surfaces.

Future research will likely focus on the synthesis of novel polymers incorporating the this compound unit and the systematic investigation of how this building block influences the thermal, mechanical, optical, and electronic properties of the resulting materials. A key area of interest will be the development of materials with properties that can be precisely tuned by modifying the substituents on the aromatic ring.

Integration into Complex Supramolecular Architectures

The ability of this compound to serve as a precursor to rigid, three-dimensional structures makes it a valuable tool in the field of supramolecular chemistry. The synthesis of pentiptycenes, as mentioned earlier, is a prime example of its application in constructing complex molecular architectures. researchgate.net

Pentiptycenes are a class of triptycene (B166850) derivatives with a unique, paddle-wheel-like shape. Their rigid and well-defined structures make them ideal building blocks for creating:

Molecular Sieves: The cavities within the pentiptycene framework can be designed to selectively trap molecules of a specific size and shape.

Sensors: As demonstrated by the fluorescence quenching of diarylpentiptycenes in the presence of nitroaromatics, these molecules can be functionalized to act as sensitive chemical sensors. researchgate.net

Molecular Machines: The rotational freedom of the aryl groups in certain pentiptycene derivatives can be controlled, opening up possibilities for their use as components in molecular-scale machines.

The iterative Diels-Alder strategy using this compound provides a versatile route to a wide range of substituted pentiptycenes. researchgate.net Future research will undoubtedly explore the synthesis of even more elaborate supramolecular structures based on this scaffold. This could involve the introduction of various functional groups to control intermolecular interactions, leading to the self-assembly of these molecules into highly ordered, functional materials.

Targeted Drug Discovery and Lead Optimization Efforts

The incorporation of fluorine into drug molecules is a widely used strategy in medicinal chemistry to enhance their pharmacological properties. Fluorine can improve metabolic stability, increase binding affinity, and alter the acidity or basicity of a molecule. While there are no specific drugs currently on the market that contain the this compound core, its structural motifs are of significant interest for drug discovery and lead optimization.

For instance, fluorinated nucleosides have shown significant antiviral and anticancer activity. mdpi.comnih.gov The introduction of fluorine can restrict the oxidative metabolism of these drugs and enhance their stability. nih.gov This highlights the potential for incorporating fluorinated aromatic rings, such as the one derived from this compound, into novel therapeutic agents.

Future research in this area could involve:

Design and Synthesis of Analogues: The synthesis of a library of compounds containing the this compound core with various side chains to screen for biological activity against a range of therapeutic targets.

Bioisosteric Replacement Studies: The strategic replacement of existing aromatic rings in known drug molecules with the difluorodimethoxybenzene moiety to investigate the impact on efficacy, selectivity, and pharmacokinetic properties.

Computational Modeling: The use of computational methods to predict the binding of this compound-containing ligands to biological targets and to guide the design of new drug candidates.

Green Chemistry Approaches in Synthesis and Application

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. Future research will increasingly focus on developing more environmentally benign methods for the synthesis and application of this compound and its derivatives.

Currently, the synthesis of this compound and its use in subsequent reactions often involve traditional organic solvents and reagents. Future directions in green chemistry for this compound could include:

Solvent-Free Reactions: Inspired by solvent-free methods for the synthesis of related compounds like tetraphenylporphyrin, research could explore solid-state or melt-phase reactions to synthesize and functionalize this compound, thereby eliminating the need for volatile organic solvents. rsc.org

Biocatalysis: The use of enzymes to carry out specific transformations on the this compound core could offer a highly selective and environmentally friendly alternative to traditional chemical methods. While direct biocatalytic synthesis of this specific compound is not yet reported, the broader field of biocatalysis offers promising tools for future development.

Use of Greener Solvents: Where solvents are necessary, the exploration of more environmentally friendly options such as water, supercritical fluids, or ionic liquids could significantly reduce the environmental impact of the synthetic processes.

Atom Economy: Developing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a key principle of green chemistry. The iterative Diels-Alder reaction is a good example of a high atom economy process for building molecular complexity. researchgate.net

By focusing on these green chemistry principles, the future development and application of this compound can be made more sustainable and environmentally responsible.

常见问题

What are the common synthetic routes for preparing 1,4-difluoro-2,5-dimethoxybenzene, and how do reaction conditions influence yield?

Level: Basic

Methodological Answer:

The compound is typically synthesized via nucleophilic aromatic substitution (NAS) or directed metalation strategies. For example, describes its use as a 1,4-benzdiyne equivalent in double [4+2] cycloaddition reactions with anthranoxides, yielding pentiptycenes under standard conditions (~70–85% yield) . highlights a lithiation approach: treatment of 2,5-dibromo-1,4-difluorobenzene with n-BuLi at –78°C in diethyl ether, followed by quenching with electrophiles, achieves 86% yield .

Key Variables Affecting Yield:

- Temperature: Low temperatures (–78°C) prevent side reactions in lithiation.

- Solvent: Polar aprotic solvents (e.g., THF) enhance NAS efficiency.

- Electrophile Reactivity: Strong electrophiles (e.g., DMF for formylation) improve regioselectivity.

How can researchers characterize the purity and structural integrity of 1,4-difloro-2,5-dimethoxybenzene using spectroscopic methods?

Level: Basic

Methodological Answer:

- NMR Spectroscopy:

- Mass Spectrometry (MS): Molecular ion peak at m/z 190 (C₈H₈F₂O₂), with fragmentation patterns confirming methoxy and fluorine substituents .

- X-ray Crystallography: Used to resolve crystal packing and confirm regiochemistry in derivatives (e.g., pentiptycenes in ) .

What safety precautions are critical when handling this compound in laboratory settings?

Level: Basic

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (irritant properties noted in ) .

- Ventilation: Use fume hoods due to potential respiratory irritation .

- Storage: Keep in airtight containers at 2–8°C, away from oxidizers and moisture .

- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

What advanced applications of this compound exist in materials science, particularly in ion-conductive systems?

Level: Advanced

Methodological Answer:

demonstrates its role in synthesizing lithium-ion conductors. The compound reacts with Li{N(SO₂CF₃)₂} to form [Li{N(SO₂CF₃)₂}{C₆F₂H₂(OCH₃)₂}₂], which exhibits solid-state ionic conductivity. Single-crystal X-ray analysis reveals ordered lithium-ion pathways, making it suitable for battery electrolytes .

Key Design Considerations:

- Coordination Geometry: Methoxy groups act as Lewis bases, stabilizing Li⁺ ions.

- Fluorine Substituents: Enhance thermal stability and reduce lattice energy for ion mobility.

How does this compound function as a benzdiyne equivalent in cycloaddition reactions, and what mechanistic insights have been gained?

Level: Advanced

Methodological Answer:

As described in , the compound acts as a masked 1,4-benzdiyne via sequential elimination of fluoride and methoxy groups under basic conditions. DFT studies suggest that the reaction proceeds through a concerted [4+2] mechanism, with anthranoxides serving as dienophiles. The fluorine atoms stabilize transition states by electron withdrawal, lowering activation energy .

Mechanistic Steps:

Base-induced deprotonation and elimination of HF.

Cycloaddition with anthranoxides to form fused bicyclic intermediates.

Rearomatization via methoxy group displacement.

What are the challenges in scaling up the synthesis of this compound while maintaining regioselectivity?

Level: Advanced

Methodological Answer:

- Regioselectivity Issues: Competing substitution at fluorine vs. methoxy positions can occur under harsh conditions. shows that low-temperature lithiation (–78°C) minimizes side reactions .

- Purification Difficulties: Similar polarity of byproducts (e.g., di- or tri-substituted derivatives) complicates column chromatography. Preparative HPLC with C18 columns is recommended .

- Yield Optimization: Batch size scaling alters heat dissipation, affecting exothermic steps (e.g., lithiation). Continuous flow reactors improve control .

How can researchers resolve contradictions in reported reaction yields for derivatives of this compound?

Level: Advanced

Methodological Answer:

Discrepancies often arise from subtle differences in reaction setup. For example:

- Case Study: reports 70–85% yields in cycloadditions, while notes 86% for lithiation. The higher yield in the latter reflects optimized electrophile addition rates .

Resolution Strategies:

Replicate Conditions: Control solvent purity, moisture levels, and reagent stoichiometry.

In Situ Monitoring: Use FTIR or Raman spectroscopy to track intermediate formation.

Computational Modeling: Validate mechanisms via DFT to identify rate-limiting steps.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。